molecular formula C13H20N2 B8593798 (3S,4S)-1-benzyl-4-methylpiperidin-3-amine

(3S,4S)-1-benzyl-4-methylpiperidin-3-amine

Cat. No. B8593798
M. Wt: 204.31 g/mol
InChI Key: UMKXOVBYIBQJBM-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-benzyl-4-methylpiperidin-3-amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-1-benzyl-4-methylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-1-benzyl-4-methylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-methylpiperidin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13+/m0/s1

InChI Key

UMKXOVBYIBQJBM-WCQYABFASA-N

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N)CC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1N)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Crude methyl rac-(3R,4R)-1-benzyl-4-methylpiperidin-3-ylcarbamate (2.3 g) in concentrated hydrochloric acid (15 mL) was refluxed for one day under heating and allowed to cool to room temperature. The hydrochloric acid was removed under reduced pressure, and the reaction mixture was partitioned between chloroform and saturated aqueous sodium chloride. The aqueous layer was basified with saturated aqueous sodium carbonate and extracted with ethyl acetate twice, and the organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting brown oil (4.94 g) containing the title compound was used for the next step without further purification.
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